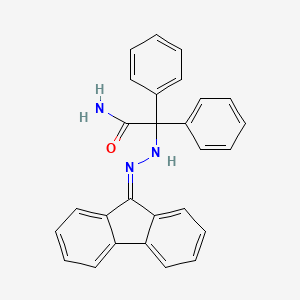
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide typically involves the reaction of fluorenone with hydrazine derivatives under controlled conditions. One common method involves the condensation of fluorenone with hydrazine hydrate in the presence of an acid catalyst to form the fluorenylidene hydrazine intermediate. This intermediate is then reacted with diphenylacetic acid chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Various substituted hydrazino derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Mechanism of Action
The mechanism of action of 2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The fluorenylidene group can intercalate with DNA, potentially disrupting replication and transcription processes. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to antimicrobial and antifungal effects by inhibiting essential biological processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-(9H-Fluoren-9-ylidene)hydrazine: Shares the fluorenylidene and hydrazine groups but lacks the diphenylacetamide moiety.
2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene: Contains fluorenylidene groups but has a different core structure.
Fluorenone azine derivatives: Similar in having fluorenylidene groups but differ in their overall structure and functional groups.
Uniqueness
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide is unique due to its combination of fluorenylidene, hydrazino, and diphenylacetamide groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
34620-27-4 |
|---|---|
Molecular Formula |
C27H21N3O |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-(2-fluoren-9-ylidenehydrazinyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H21N3O/c28-26(31)27(19-11-3-1-4-12-19,20-13-5-2-6-14-20)30-29-25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18,30H,(H2,28,31) |
InChI Key |
JPMLLAFIQXBDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N)NN=C3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



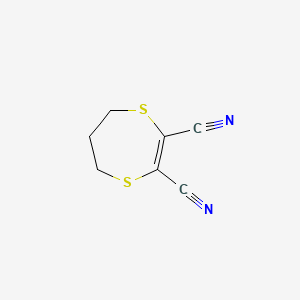

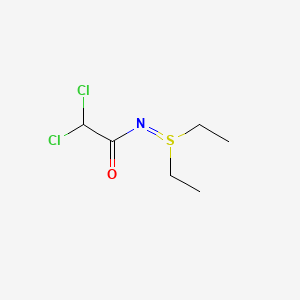

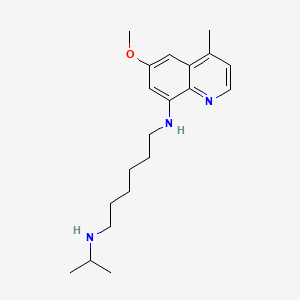

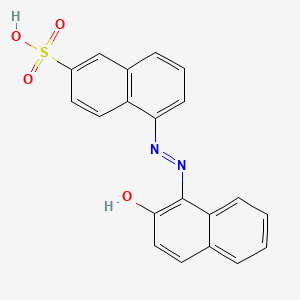


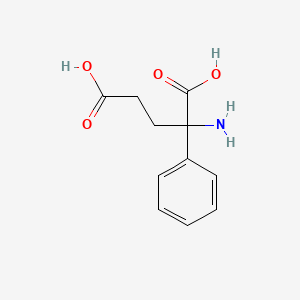
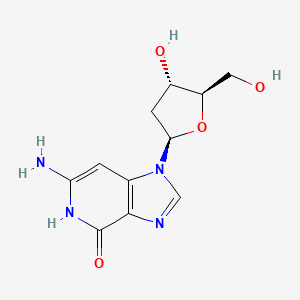
![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)

